molecular formula C19H15N5OS B12143793 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

Cat. No.: B12143793
M. Wt: 361.4 g/mol
InChI Key: JYQNPNUMKZOFBD-UHFFFAOYSA-N
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Description

2-{[4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a heterocyclic ketone featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrazine ring at position 3. The triazole is connected via a sulfanyl (-S-) linker to an ethanone moiety, which is further substituted with a naphthalen-2-yl group.

Properties

Molecular Formula

C19H15N5OS

Molecular Weight

361.4 g/mol

IUPAC Name

2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C19H15N5OS/c1-24-18(16-11-20-8-9-21-16)22-23-19(24)26-12-17(25)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,12H2,1H3

InChI Key

JYQNPNUMKZOFBD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines .

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility :

  • The 4-methyl group in the target compound is conserved in analogues like compound 44 , but replacement with 4-ethyl or 4-(4-methylphenyl) alters steric bulk and electronic effects .
  • Position 5 : Pyrazine (target compound) vs. thiophene (compound 44 ) or phenylsulfonyl groups () modulates electron density and binding specificity. Pyrazine’s nitrogen atoms may enhance solubility or target interactions compared to sulfur-containing thiophene .

Ethanone/Naphthalene Modifications: The naphthalen-2-yl group in the target compound and ’s analogue contrasts with adamantane (compound 44) or simple phenyl groups (). Naphthalene’s planar structure favors π-π interactions in hydrophobic binding pockets, as seen in anticancer agents .

Divergence in Analogues :

  • Compound 44 () uses a similar method but substitutes pyrazine with thiophene, requiring distinct starting materials.
  • ’s analogue introduces a thiophen-2-ylmethyl group at position 5, necessitating alkylation steps post-triazole formation.

Biological Activity

The compound 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a naphthalene moiety, which contribute to its biological properties. Its molecular formula is C17H16N4SC_{17}H_{16}N_{4}S, and it has a molecular weight of approximately 316.40 g/mol.

PropertyValue
Molecular FormulaC17H16N4S
Molecular Weight316.40 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed considerable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies reported that certain triazole-based compounds exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. One study found that a related compound had an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's. Similar compounds have shown moderate to high inhibition rates against these enzymes .

The biological activity of 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone likely involves:

  • Enzyme Interaction : Binding to active sites of target enzymes, leading to inhibition.
  • Cell Membrane Penetration : The lipophilic nature of the naphthalene group may facilitate cell membrane penetration, enhancing bioavailability.
  • Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various triazole compounds, 2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone was tested against multiple pathogens. The results indicated potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed significant cytotoxic effects on breast cancer cell lines (MCF7). The compound demonstrated an IC50 value of 15 µM after 48 hours of exposure, suggesting potential for further development as an anticancer agent.

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